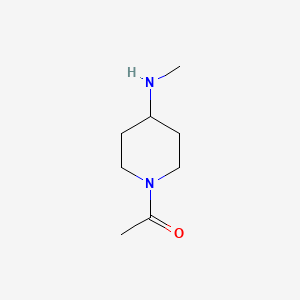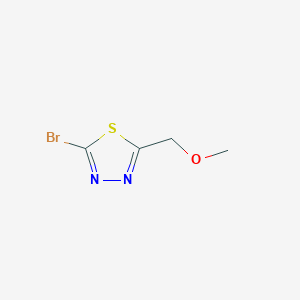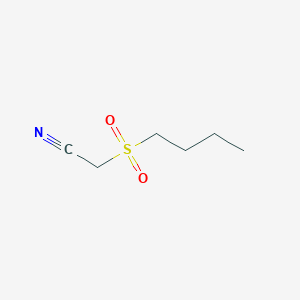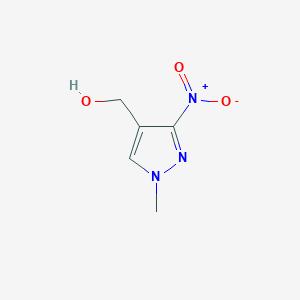
3-溴-2,6-二氯吡啶
描述
3-Bromo-2,6-dichloropyridine is an organic compound with the molecular formula C5H2BrCl2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 6 are replaced by bromine and chlorine atoms, respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
科学研究应用
3-Bromo-2,6-dichloropyridine has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that the compound can cause specific target organ toxicity, particularly affecting the respiratory system .
Biochemical Pathways
Given its potential respiratory toxicity, it may interact with pathways related to respiratory function .
Result of Action
Its potential respiratory toxicity suggests that it may have detrimental effects on cells in the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2,6-dichloropyridine. For instance, adequate ventilation is recommended when handling this compound to avoid inhalation and ensure safety .
As always, safety precautions should be taken when handling this compound due to its potential respiratory toxicity .
生化分析
Biochemical Properties
3-Bromo-2,6-dichloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3-Bromo-2,6-dichloropyridine to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3-Bromo-2,6-dichloropyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-Bromo-2,6-dichloropyridine can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation is achieved through the compound’s interaction with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-Bromo-2,6-dichloropyridine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function. Additionally, 3-Bromo-2,6-dichloropyridine can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2,6-dichloropyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2,6-dichloropyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 3-Bromo-2,6-dichloropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, 3-Bromo-2,6-dichloropyridine can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes. These threshold effects underscore the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
3-Bromo-2,6-dichloropyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 3-Bromo-2,6-dichloropyridine .
Transport and Distribution
Within cells and tissues, 3-Bromo-2,6-dichloropyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 3-Bromo-2,6-dichloropyridine can affect its biological activity and efficacy, making it important to understand these transport and distribution processes .
Subcellular Localization
The subcellular localization of 3-Bromo-2,6-dichloropyridine is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Bromo-2,6-dichloropyridine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Bromo-2,6-dichloropyridine is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2,6-dichloropyridine can be synthesized through several methods. One common approach involves the bromination of 2,6-dichloropyridine. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2,6-dichloropyridine often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and efficient separation techniques to isolate the product .
化学反应分析
Types of Reactions
3-Bromo-2,6-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base, and a boronic acid or ester as the coupling partner.
Sonogashira Coupling: This reaction uses a palladium catalyst, a copper co-catalyst, and an alkyne as the coupling partner.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a biphenyl derivative .
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A precursor to 3-Bromo-2,6-dichloropyridine, used in similar applications.
2,3-Dichloropyridine: Another dichloropyridine isomer with different reactivity and applications.
3-Bromo-2,5-dichloropyridine: A closely related compound with bromine and chlorine substitutions at different positions.
Uniqueness
3-Bromo-2,6-dichloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain coupling reactions and as a precursor for synthesizing complex molecules .
属性
IUPAC Name |
3-bromo-2,6-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHASTRIYXMWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615812 | |
| Record name | 3-Bromo-2,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866755-20-6 | |
| Record name | 3-Bromo-2,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)






![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
